molecular formula C15H19BrN2OS B5178506 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide

3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide

Katalognummer B5178506
Molekulargewicht: 355.3 g/mol
InChI-Schlüssel: XQDXUJXEVBYSEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide, also known as CYH-33, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound belongs to the family of benzothiazole derivatives and has been found to possess a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of many cellular processes such as cell proliferation, apoptosis, and DNA repair. 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer therapy. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the inhibition of protein kinase CK2. This inhibition leads to the disruption of cellular processes that are regulated by CK2, such as cell proliferation and apoptosis. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. This inhibition leads to the downregulation of inflammatory cytokines and chemokines, resulting in the anti-inflammatory effects of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide.
Biochemical and Physiological Effects:
3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have anti-inflammatory effects. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy. 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its potent inhibitory activity against protein kinase CK2, which makes it a promising candidate for therapeutic applications. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to have a low toxicity profile, making it a safe compound for laboratory use. However, one of the limitations of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its limited solubility in water, which can make it difficult to use in certain laboratory experiments. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide for therapeutic use.

Zukünftige Richtungen

There are several future directions for research on 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide. One area of research is the development of novel derivatives of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide for therapeutic use. Another area of research is the investigation of the potential use of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide in combination with other anticancer agents for enhanced efficacy. Finally, the potential use of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide in treating other diseases such as neurodegenerative diseases and inflammatory diseases should be explored further.
Conclusion:
In conclusion, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is a promising compound that has been studied extensively for its potential therapeutic applications in various diseases. Its potent inhibitory activity against protein kinase CK2, low toxicity profile, and range of biochemical and physiological effects make it a promising candidate for therapeutic use. Further research is needed to determine the optimal dosage and administration of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide for therapeutic use and to explore its potential use in treating other diseases.

Synthesemethoden

The synthesis of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the reaction of 2-bromoacetylbenzothiazole with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide in high yield and purity. This synthesis method has been optimized to ensure reproducibility and scalability for laboratory use.

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS.BrH/c18-15(16-12-6-2-1-3-7-12)10-17-11-19-14-9-5-4-8-13(14)17;/h4-5,8-9,11-12H,1-3,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXUJXEVBYSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C[N+]2=CSC3=CC=CC=C32.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.